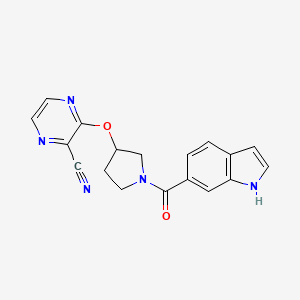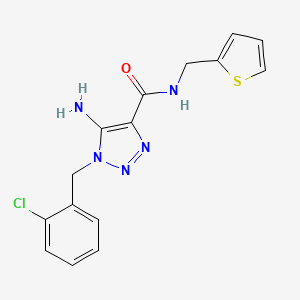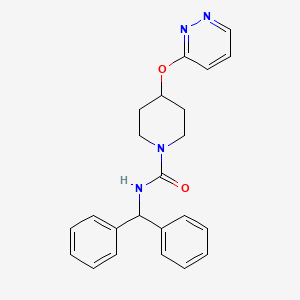
3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and a pyrazine ring . Indole is a heterocyclic compound that is widely used in medicinal chemistry and has been found in many important synthetic drug molecules . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2.
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve constructing the ring from different cyclic or acyclic precursors, or functionalizing preformed rings . For example, pyrrolidine derivatives can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines .Molecular Structure Analysis
The molecular structure of this compound likely involves the indole, pyrrolidine, and pyrazine rings connected through carbonyl and oxy groups. The stereochemistry of the molecule could be influenced by the different stereoisomers and the spatial orientation of substituents .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on similar compounds to 3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has highlighted their potential in various chemical syntheses and reactivities. For instance, studies have shown that compounds like 2-oxo-3-(indol-3-yl)propanonitrile can react with dimethylformamide dimethylacetal to yield enaminonitriles, which further react to produce a range of heterocyclic compounds including pyrazoles, indolylpyridines, and pyrimidine derivatives (Abdallah, 2007). These processes underscore the versatility of indole-containing carbonitriles in synthesizing complex heterocycles, which are foundational in pharmaceutical chemistry and material science.
Crystal Structure Analysis
Crystal structure elucidation of compounds bearing the indole moiety, like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, reveals detailed insights into their molecular geometry, confirming the twisted and chair conformations of their central rings. Such analyses are critical for understanding the molecular basis of their reactivity and potential biological activities (Venkateshan et al., 2019).
Biological Activity Studies
Research into the biological activities of related pyridine derivatives has demonstrated their potential as antimicrobial and anticancer agents. For example, synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile has led to compounds evaluated for their antibacterial and antitumor activities, showcasing the pharmaceutical applications of such chemicals (Elewa et al., 2021).
Supramolecular Chemistry
The study of supramolecular aggregation in compounds like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles has provided valuable insights into the hydrogen bonding patterns and crystal packing structures, crucial for the design of molecular assemblies and materials with specific properties (Low et al., 2007).
Mécanisme D'action
Indole Derivatives
Indole derivatives are known for their diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds .
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . Bioactive molecules with target selectivity are often characterized by the pyrrolidine ring and its derivatives .
Propriétés
IUPAC Name |
3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-2-1-12-3-5-20-15(12)9-13/h1-3,5-7,9,14,20H,4,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGSKKVQLDBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)


![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)